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molecular formula C6H8Cl2O B8519833 1,1-Dichloro-4-methyl-pent-1-en-3-one

1,1-Dichloro-4-methyl-pent-1-en-3-one

Cat. No. B8519833
M. Wt: 167.03 g/mol
InChI Key: CEMJOSNHIFEVHP-UHFFFAOYSA-N
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Patent
US04081488

Procedure details

condensing vinylidene chloride with isobutyryl chloride in the presence of a Lewis acid to produce 1,1-dichloro-4-methyl-1-penten-3-one,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Cl:4])([Cl:3])=[CH2:2].[C:5](Cl)(=[O:9])[CH:6]([CH3:8])[CH3:7]>>[Cl:3][C:1]([Cl:4])=[CH:2][C:5](=[O:9])[CH:6]([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(=CC(C(C)C)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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